![molecular formula C11H20N2O4 B8121878 4-Nitroazepane-1-carboxylic acid tert-butyl ester](/img/structure/B8121878.png)
4-Nitroazepane-1-carboxylic acid tert-butyl ester
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Overview
Description
4-Nitroazepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.2875 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and contains a nitro group at the 4-position and a tert-butyl ester group at the carboxylic acid position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroazepane-1-carboxylic acid tert-butyl ester can be achieved through various synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using tert-butyl alcohol and appropriate acid chlorides or anhydrides. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitroazepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous acids or bases.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Aminoazepane-1-carboxylic acid tert-butyl ester.
Reduction: 4-Nitroazepane-1-carboxylic acid.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitroazepane-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitroazepane-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the ester group can be hydrolyzed to release the carboxylic acid. These reactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitroazepane-1-carboxylic acid methyl ester
- 4-Nitroazepane-1-carboxylic acid ethyl ester
- 4-Nitroazepane-1-carboxylic acid isopropyl ester
Uniqueness
4-Nitroazepane-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and stability compared to other esters. This makes it a valuable intermediate in synthetic chemistry and a useful probe in biochemical studies.
Properties
IUPAC Name |
tert-butyl 4-nitroazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(6-8-12)13(15)16/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCMLEPDZHFFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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